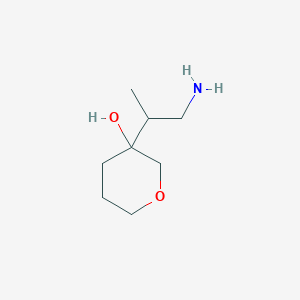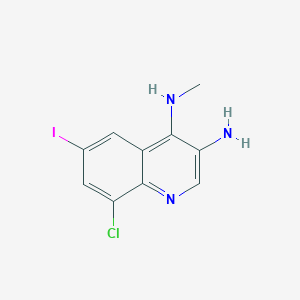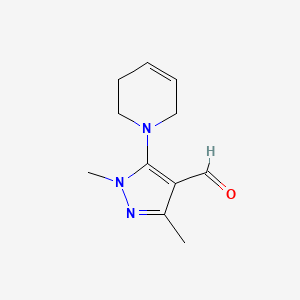![molecular formula C13H17BrO B13154574 ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a pent-4-en-1-yloxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 4-penten-1-ol.
Bromination: The bromination of 4-penten-1-ol is carried out using hydrobromic acid (HBr) to yield 2-(bromomethyl)pent-4-en-1-ol.
Etherification: The final step involves the etherification of benzyl alcohol with 2-(bromomethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step to ensure consistent and efficient production.
Continuous Etherification: Implementing continuous flow reactors for the etherification step to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Addition: Products include saturated hydrocarbons.
Applications De Recherche Scientifique
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, while the double bond in the pent-4-en-1-yl group allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pent-4-en-1-yloxymethyl group.
4-Penten-1-ol: Contains the pent-4-en-1-yl group but lacks the benzene ring.
Benzyl Alcohol: Contains the benzene ring but lacks the bromomethyl and pent-4-en-1-yloxymethyl groups.
Uniqueness
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a pent-4-en-1-yloxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
2-(bromomethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Clé InChI |
ZTYVMRGAWLVSRF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(COCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


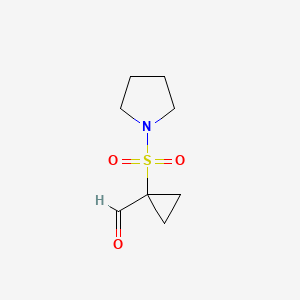

![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
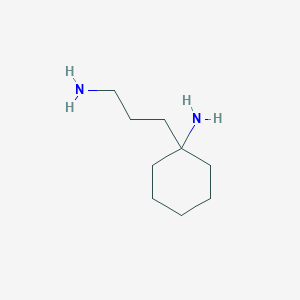
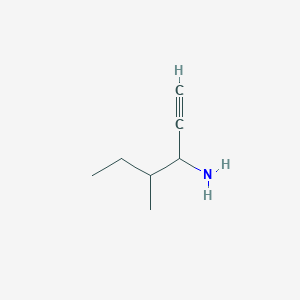
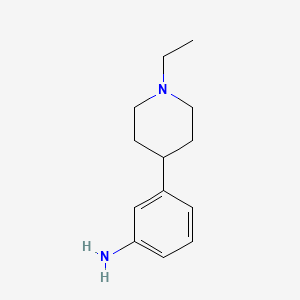
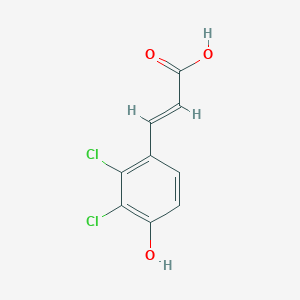
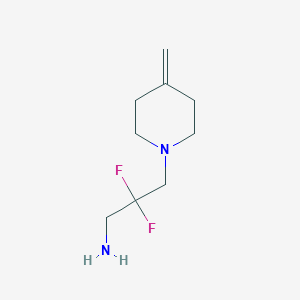

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
